(Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
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Overview
Description
(Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core linked to a thioxothiazolidinylidene moiety, which is further substituted with a methoxybenzylidene group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves a multi-step process:
Formation of Thioxothiazolidinone: The initial step involves the reaction of a suitable thiourea derivative with chloroacetic acid to form the thioxothiazolidinone ring.
Benzylidene Substitution: The thioxothiazolidinone intermediate is then reacted with 2-methoxybenzaldehyde under basic conditions to introduce the benzylidene group.
Benzamide Formation: Finally, the substituted thioxothiazolidinone is coupled with 2-chlorobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biological pathway involved. This inhibition can lead to reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-chloro-2-hydroxy-N’-(2-hydroxy-4-methoxybenzylidene)benzohydrazide
- N-{2-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}benzamide
Uniqueness
Compared to similar compounds, (Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide stands out due to its specific substitution pattern and the presence of the thioxothiazolidinone ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
5534-93-0 |
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Molecular Formula |
C18H13ClN2O3S2 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-chloro-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-24-14-9-5-2-6-11(14)10-15-17(23)21(18(25)26-15)20-16(22)12-7-3-4-8-13(12)19/h2-10H,1H3,(H,20,22)/b15-10- |
InChI Key |
MOWZGRUMZNEARW-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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